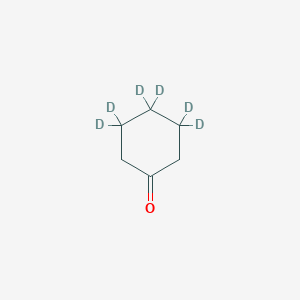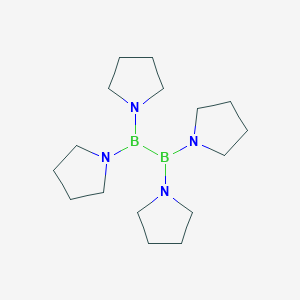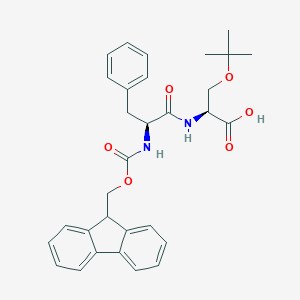
Phenylethyl beta-D-glucopyranoside
Overview
Description
Phenylethyl beta-D-glucopyranoside is a glycoside and a natural product derived from plant sources .
Synthesis Analysis
The synthesis of phenylpropanoid glycoside osmanthuside-B6 involves regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside . Another synthesis method involves regioselective acylation of glycoconjugates with malonic acid using phenyl β-D-glucopyranoside as a model glycoside .
Molecular Structure Analysis
Phenylethyl beta-D-glucopyranoside has been studied using laser spectroscopy in molecular jets and quantum mechanical calculations to characterize its aggregation preferences . The molecule maintains the same intramolecular interactions of the monomers but with additional intermolecular interactions between the hydroxyl groups .
Chemical Reactions Analysis
Phenylethyl beta-D-glucopyranoside forms several CH•••π and OH•••π interactions that add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .
Physical And Chemical Properties Analysis
Phenylethyl beta-D-glucopyranoside is a solid substance . It has an empirical formula of C14H20O6, a CAS number of 18997-54-1, and a molecular weight of 284.31 .
Scientific Research Applications
Aroma Formation in Flowers
Phenylethyl beta-D-glucopyranoside: has been identified in the flowers of Rosa damascena and is believed to play a significant role in scent formation . The compound is a glycosidically bound form of phenylethanol, which upon hydrolysis releases the aromatic alcohol contributing to the characteristic fragrance of roses. This process is catalyzed by the enzyme β-glucosidase, which is highly specific for such β-D-glucopyranosides .
Flavor Precursor in Wines
In viticulture and oenology, Phenylethyl beta-D-glucopyranoside serves as a flavor precursor . During the fermentation process, the compound can be hydrolyzed to release 2-phenylethanol, which imparts a floral and honey-like aroma to wines. This enhances the complexity and desirability of the wine’s bouquet.
Plant Defense Mechanisms
This compound is involved in plant defense mechanisms against herbivory . In poplar trees, for instance, Phenylethyl beta-D-glucopyranoside accumulates as a response to damage by caterpillars. It acts as a deterrent and can signal other parts of the plant or neighboring plants about the herbivory, triggering a collective defense response.
Potential Role in Cancer Research
Phenylethyl beta-D-glucopyranoside: has shown potential in cancer research due to its ability to inhibit tumor cell proliferation . This is attributed to its capacity to modulate enzyme catalysis and activity levels, which could be leveraged in developing therapeutic strategies against cancer.
Glycosidic Bond Studies
The compound is used in studies focusing on glycosidic bond interactions and stability . Researchers utilize Phenylethyl beta-D-glucopyranoside to understand the aggregation preferences of glycosides and the role of small structural differences in molecular interactions, which is crucial in the field of chemical physics and physical chemistry.
Natural Product Synthesis
As a natural product derived from plant sources, Phenylethyl beta-D-glucopyranoside is used in the synthesis of complex natural products . Its structure serves as a building block for the creation of various bioactive compounds, contributing to the diversity of natural product chemistry.
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRIJUWUQTVDQE-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303726 | |
| Record name | Phenylethyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethyl beta-D-glucopyranoside | |
CAS RN |
18997-54-1 | |
| Record name | Phenylethyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18997-54-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of Phenylethyl beta-D-glucopyranoside and what roles does it play in these organisms?
A1: Phenylethyl beta-D-glucopyranoside is found in a variety of plants. In roses (Rosa 'Hoh-Jun' and Rosa damascena Mill.), it acts as a precursor to 2-phenylethanol, a significant fragrance compound. [] This conversion suggests a role in attracting pollinators. Additionally, its presence has been noted in the underground part of Rhodiola sacra S. H. Fu, although its specific function in this plant remains unclear. []
Q2: How does Phenylethyl beta-D-glucopyranoside contribute to the aroma profile of certain plants?
A2: This compound acts as a precursor to 2-phenylethanol, a key aroma compound in various plants, particularly roses. Research suggests that Phenylethyl beta-D-glucopyranoside is converted to 2-phenylethanol during flower opening, contributing to the characteristic rose fragrance. [] This conversion highlights the compound's role in shaping the aroma profile of specific plant species.
Q3: Can Phenylethyl beta-D-glucopyranoside be synthesized enzymatically?
A3: Yes, research has demonstrated the successful chemoenzymatic synthesis of Phenylethyl beta-D-glucopyranoside using cellobiose phosphorylase from Clostridium thermocellum. [] This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.
Q4: Have there been any studies investigating the antioxidant potential of Phenylethyl beta-D-glucopyranoside?
A5: While not directly investigated, its presence in Moricandia arvensis alongside compounds with confirmed antioxidant activity hints at a possible antioxidant role. [] Further research is needed to determine if it possesses inherent antioxidant properties or contributes synergistically to the overall antioxidant capacity.
Q5: What analytical techniques are commonly employed for the characterization and quantification of Phenylethyl beta-D-glucopyranoside?
A6: Several analytical techniques are crucial for characterizing and quantifying Phenylethyl beta-D-glucopyranoside. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine its structure and study its interactions. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing its presence and conversion in plant extracts, particularly concerning its role as a 2-phenylethanol precursor. []
Q6: Are there any known enzymes capable of hydrolyzing Phenylethyl beta-D-glucopyranoside?
A7: Research indicates that beta-glucosidase isolated from the fungus Geotrichum candidum 3c can hydrolyze Phenylethyl beta-D-glucopyranoside. [] This enzymatic hydrolysis highlights the potential for utilizing specific enzymes for the modification or breakdown of this compound.
Q7: What is the significance of studying the biogenesis of Phenylethyl beta-D-glucopyranoside?
A8: Understanding the biosynthesis of Phenylethyl beta-D-glucopyranoside, particularly its relationship with 2-phenylethanol, is crucial for manipulating plant fragrance. [] This knowledge can contribute to developing new cultivars with enhanced aroma profiles for the perfume and food industries.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)







![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)

